![molecular formula C21H13ClN2O2 B2805119 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline CAS No. 313233-84-0](/img/structure/B2805119.png)
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline” has been discussed in several papers . For example, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
6-Cl-4-NPQ is a heterocyclic compound with potential therapeutic applications. Researchers have explored its role as a kinase inhibitor , targeting specific signaling pathways involved in diseases such as cancer. By inhibiting kinases, it may interfere with cell proliferation and tumor growth .
Antimicrobial Activity
Studies have investigated the antimicrobial properties of 6-Cl-4-NPQ. It shows promise as an antibacterial and antifungal agent. Its unique structure may disrupt microbial membranes or interfere with essential cellular processes .
Photophysical Properties and Sensing Applications
The compound’s aromatic structure contributes to its intriguing photophysical properties. Researchers have explored its use as a fluorescent probe for detecting specific analytes or monitoring cellular processes. Its emission properties make it suitable for bioimaging and sensing applications .
Materials Science and Organic Electronics
6-Cl-4-NPQ has been investigated for its role in organic electronics. As a π-conjugated system , it can serve as a building block for organic semiconductors. Researchers have explored its incorporation into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
Photodynamic Therapy (PDT)
The compound’s photophysical properties also make it relevant in photodynamic therapy . When exposed to light, it generates reactive oxygen species (ROS) that can selectively damage cancer cells. Researchers are exploring its potential as a photosensitizer in PDT .
Agrochemicals and Plant Growth Regulators
Indole derivatives, including 6-Cl-4-NPQ, play a role in plant biology. For instance, indole-3-acetic acid (IAA) , a related compound, acts as a plant hormone. While not directly studied for this purpose, 6-Cl-4-NPQ’s structural similarity to IAA suggests potential applications in agrochemicals or as a plant growth regulator .
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-(4-nitrophenyl)-4-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(10-7-15)24(25)26/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFMGHDTMMZKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline |
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